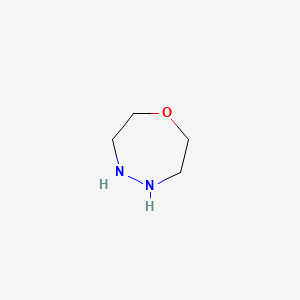

1,4,5-Oxadiazepane

Description

Contextualization within Heterocyclic Chemistry

1,4,5-Oxadiazepane is a saturated, seven-membered heterocyclic compound. Its defining feature is a ring structure containing one oxygen atom and two nitrogen atoms at positions 1, 4, and 5, respectively. This arrangement distinguishes it from other related heterocycles and imparts specific chemical properties. As a member of the oxadiazepane class, it is characterized by its non-planar ring and the presence of basic nitrogen atoms, which allow it to form salts with acids. The fully saturated nature of the ring, denoted by the "hexahydro-" prefix in some nomenclature, provides conformational flexibility, a feature that is often exploited in the design of new molecules. nih.gov

The compound is typically handled in its more stable salt form, such as this compound dihydrochloride (B599025), which enhances its solubility in aqueous and alcohol-based solutions. This increased solubility is a practical advantage in various synthetic applications.

Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₁₀N₂O | C₄H₁₂Cl₂N₂O | bldpharm.comarkpharmtech.com |

| Molecular Weight | 102.14 g/mol | 175.05 g/mol | bldpharm.comarkpharmtech.com |

| Topological Polar Surface Area (TPSA) | 33.3 Ų | 33.3 Ų | nih.gov |

| InChIKey | YNHNXXYVCYCNJQ-UHFFFAOYSA-N | ZCSFNALLENKLOK-UHFFFAOYSA-N |

Significance as a Research Scaffold and Intermediate

The primary significance of this compound in the scientific community lies in its role as both a versatile intermediate and a structural scaffold. Its unique seven-membered ring is a valuable building block for creating more complex molecules with applications in pharmaceuticals and agrochemicals.

Generalized Synthesis of 4,5-diacyl- bldpharm.comnih.govamericanelements.com-oxadiazepine Intermediates

| Parameter | Description | Reference |

|---|---|---|

| Reactants | N,N'-diacylhydrazine and a 2,2'-disubstituted diethyl ether (e.g., 2,2'-dichlorodiethyl ether). | google.com |

| Solvent | Polar aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO), Sulfolane, or N-Methyl-2-pyrrolidone (NMP). | google.com |

| Base | Potassium carbonate or potassium hydroxide (B78521). | |

| Temperature | Elevated temperatures, typically between 70-85°C. | |

| Reaction Time | Approximately 2 to 6 hours. |

The structural core of this compound serves as a scaffold in the discovery of new bioactive molecules. Its derivatives have been investigated for a range of biological activities. For example, the incorporation of the bldpharm.comnih.govamericanelements.comoxadiazepane ring was a key step in the development of Pinoxaden (B166648), a novel herbicide for use in cereal crops. Furthermore, research has explored derivatives for potential therapeutic uses, with some compounds showing antimicrobial activity against pathogens like Salmonella typhi and Bacillus subtilis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,5-oxadiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-7-4-2-6-5-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNXXYVCYCNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308714 | |

| Record name | Hexahydro-1,4,5-oxadiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746595-79-9 | |

| Record name | Hexahydro-1,4,5-oxadiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746595-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,4,5-oxadiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-oxadiazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4,5 Oxadiazepane and Its Derivatives

Foundational Cyclization Routes to the 1,4,5-Oxadiazepane Ring System

The construction of the seven-membered this compound ring is primarily achieved through cyclization reactions involving hydrazine (B178648) derivatives or other suitable precursors.

Cyclization of Hydrazine Derivatives

Hydrazine and its acylated derivatives are key starting materials for the synthesis of 1,4,5-oxadiazepanes.

One of the common methods for synthesizing the this compound ring involves the reaction of diacetylhydrazine with a suitable diacid chloride, which is then followed by cyclization to form the desired heterocyclic structure. This approach allows for the introduction of various substituents onto the ring system.

A widely documented method for the synthesis of this compound involves the condensation of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers, such as 2,2'-dichlorodiethyl ether. google.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), sulfolane, or N-methylpyrrolidone (NMP) in the presence of a base. google.com The resulting 4,5-diacyl- google.comontosight.ai-oxadiazepines can then be deprotected to yield the parent this compound.

The reaction conditions for this cyclization have been optimized to improve yield and purity. google.com For instance, using potassium carbonate or hydroxide (B78521) as the base at temperatures between 80-85°C for 2-6 hours has been found to be effective. The addition of potassium iodide or a phase-transfer catalyst can further enhance the yield. For example, the dropwise addition of 2,2'-dichlorodiethyl ether to N,N'-diacetylhydrazine in DMSO at 80°C yields 4,5-diacetyl- google.comontosight.ai-oxadiazepine in 52.3% yield.

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N'-Diacetylhydrazine, 2,2'-Dichlorodiethyl ether | Potassium Carbonate | DMSO | 80-90 | 5 | - | google.com |

| N,N'-Diacetylhydrazine, 2,2'-Dichlorodiethyl ether | Potassium Hydroxide | DMSO | 80-85 | 2-6 | 52.3 | |

| 2,3-Dihydro-1,4-phthalazinedione, 2,2'-Dichlorodiethyl ether | Potassium Hydroxide | DMSO | 80-90 | 5 | - | google.com |

| Table 1: Condensation Reactions with Dihaloethers |

Reaction of Diacetylhydrazine with Diacid Chlorides

Ring Closure from Diamine and Hydroxyethylhydrazine Precursors

Alternative foundational routes to the this compound scaffold include the reaction of 1,2-diaminoethane with ethylene (B1197577) oxide or the cyclization of N-alkyl-N'-(2-hydroxyethyl)hydrazines. ontosight.ai These methods provide different entry points to the core structure and can be advantageous depending on the desired substitution pattern.

Advanced Synthetic Strategies for this compound Derivatization

Once the core this compound ring is formed, further modifications can be made to synthesize a variety of derivatives with different properties and potential applications.

Acyl Group Manipulation in 4,5-Diacyl-benchchem.comgoogle.comontosight.ai-Oxadiazepanes

The 4,5-diacyl- google.comontosight.ai-oxadiazepanes, which are key intermediates in several synthetic routes, can undergo further reactions to modify the acyl groups. google.com A crucial transformation is the removal of these acyl groups to yield the unsubstituted or monosubstituted this compound. google.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4,5-Diacetyl- google.comontosight.ai-oxadiazepine | Hydrogen Chloride | n-Pentanol | - | - | google.comontosight.ai-Oxadiazepine hydrochloride | 86.4 | |

| 4,5-Diacetyl- google.comontosight.ai-oxadiazepine | Hydrogen Chloride | Diethylene Glycol | 43-45 | 10-12 | google.comontosight.ai-Oxadiazepine hydrochloride | 85.0 | google.com |

| 4,5-Diacetyl- google.comontosight.ai-oxadiazepine | Potassium Hydroxide | Water, Chlorobenzene (B131634) | 90-100 | 4 | google.comontosight.ai-Oxadiazepine | 94.1 | google.com |

| Table 2: Acyl Group Manipulation in 4,5-Diacyl- google.comontosight.ai-Oxadiazepanes |

Base-Mediated Deacylation Processes

Base-mediated deacylation has been developed as an alternative to acid-based methods, offering advantages in terms of process control and safety. google.com This method typically involves reacting a 4,5-diacyl- researchgate.net-oxadiazepane with a base in a polar solvent. google.com

One approach utilizes inorganic bases like potassium hydroxide in a polar solvent. googleapis.com The use of a base circumvents issues associated with the formation of viscous crystal suspensions that can occur with hydrohalic acids, thus allowing for higher volumetric yields. google.com The reaction can be controlled by the metered addition of the base or the diacyl-oxadiazepane substrate. google.com Studies have shown that using potassium hydroxide in water can lead to yields between 65% and 90%. googleapis.com To enhance reaction efficiency, phase transfer catalysts such as tetrabutylammonium (B224687) bromide may be employed. googleapis.com

Another variation involves the use of alkali metal hydroxides, with potassium hydroxide being particularly effective. epo.org The process can be carried out in various polar solvents or in a biphasic system with an aromatic solvent like chlorobenzene for extraction. epo.org Yields for this base-mediated deacylation generally range from 60% to 95%, with the resulting 1,4,5-oxadiazepine having a purity of approximately 90%. epo.org

| Base | Solvent(s) | Catalyst | Yield (%) | Purity (%) | Reference |

| Potassium Hydroxide | Water | Tetrabutylammonium Bromide (optional) | 65-90 | Not Specified | googleapis.com |

| Potassium Hydroxide | Polar Solvents / Chlorobenzene (biphasic) | Phase Transfer Catalyst (e.g., TBABr) | 60-95 | ~90 | epo.org |

| Sodium Hydroxide | Xylene | Tetrabutylammonium Bromide | 85 | Not Specified | googleapis.com |

This table summarizes the conditions and outcomes of various base-mediated deacylation processes for the synthesis of this compound derivatives.

Hydrohalic Acid-Mediated Deacylation Processes

The removal of acyl protecting groups using hydrohalic acids is a well-established method for producing this compound salts. google.com This process involves treating the 4,5-diacyl- researchgate.net-oxadiazepine intermediate with a hydrohalic acid, such as hydrogen chloride or hydrogen bromide, in a polar, high-boiling solvent. google.com

| Acid | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Hydrogen Chloride (anhydrous) | Diethylene Glycol | 43-45 | Not Specified (for step) | Not Specified | google.com |

| Hydrohalic Acid (HCl or HBr) | High-boiling Alcohols | 50-100 | 80-95 (for step) | ~90 | google.com |

This table outlines the conditions and results for hydrohalic acid-mediated deacylation in the synthesis of this compound salts.

Protection and Deprotection of Functional Groups (e.g., Boc Groups)

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a fundamental strategy in the synthesis of this compound derivatives to ensure stability and control reactivity. The Boc group is typically introduced to protect the amine functionalities. jkchemical.com

Protection: The Boc group is commonly introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). jkchemical.com This reaction can also be performed under solvent-free conditions. jkchemical.com The stability that the Boc group confers is crucial, as unprotected analogs like hexahydro-1,4,5-oxadiazepine dihydrobromide show reduced stability in aqueous environments.

Deprotection: Removal of the Boc group is typically achieved under acidic conditions. masterorganicchemistry.com A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.commasterorganicchemistry.com The acid protonates the protected amine, leading to the cleavage of the Boc group and the formation of the deprotected amine. jkchemical.com Other acidic reagents like hydrochloric acid in dioxane or methanol (B129727) can also be used. uky.edu For substrates sensitive to strong acids, milder methods have been developed, such as using oxalyl chloride in methanol or zinc bromide in dichloromethane, which can offer greater selectivity. jkchemical.comuky.edu

Reductive Amination and Hydrogenation Approaches for Saturated Analogs

Reductive amination and hydrogenation are key methods for synthesizing saturated analogs of this compound, known as hexahydro-1,4,5-oxadiazepines.

Reductive Amination: This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. frontiersin.org This method is highly effective for creating secondary and tertiary amines. frontiersin.org For the synthesis of saturated this compound analogs, this could involve the reductive coupling of appropriate precursors. While specific examples directly pertaining to this compound are not detailed in the provided context, the general principle is widely applied in synthesizing saturated N-heterocycles. frontiersin.org Catalysts based on non-noble metals are often preferred for their selectivity and functional group tolerance. frontiersin.org

Hydrogenation: The synthesis of hexahydro analogs can also be achieved through the hydrogenation of unsaturated precursors, such as diazepine (B8756704) rings. This approach involves the addition of hydrogen across double bonds in the heterocyclic ring, leading to a fully saturated structure. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common technique for this transformation. masterorganicchemistry.com

Multi-Component Reactions for Diverse this compound Conjugates

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org While the direct synthesis of the this compound ring via a multi-component reaction is not explicitly detailed in the provided search results, the principles of MCRs are applied to generate diverse derivatives of related oxazepine structures. chemicalpapers.com For instance, a consecutive Betti/Bargellini multi-component reaction has been used to synthesize naphtho[1,2-f] oxazepine derivatives. chemicalpapers.com This demonstrates the potential of MCRs to construct complex scaffolds based on the oxazepine core from simple and readily available starting materials. chemicalpapers.com The application of MCRs to the this compound system would be a promising avenue for creating libraries of diverse conjugates for various applications. researchgate.netfrontiersin.org

Process Optimization and Scalability in this compound Synthesis

Optimizing the synthesis of this compound is crucial for large-scale production, focusing on improving yield, purity, and efficiency. google.comotavachemicals.com

A key aspect of process optimization is the ability to perform the synthesis on an industrial scale, often in a multi-purpose apparatus. google.com One of the advantages of certain optimized processes is that it is not always necessary to isolate the intermediate products, such as the 4,5-diacyl- researchgate.net-oxadiazepine, which can be directly used in the subsequent deprotection step. google.com For large-scale synthesis, transitioning from batch to continuous flow reactors can also be beneficial, with one pilot-scale synthesis achieving a 75% yield by optimizing residence time.

Solvent and Catalyst Selection for Enhanced Yield and Purity

The choice of solvents and catalysts plays a pivotal role in the synthesis of this compound and its derivatives, significantly impacting reaction outcomes. google.com

Solvent Selection: In the initial cyclization step to form 4,5-diacyl- researchgate.net-oxadiazepines, polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are preferred. google.com The use of these specific solvents has been shown to improve both the yield and purity of the resulting intermediates and final products. google.com For the subsequent deacylation step, particularly with hydrohalic acids, high-boiling polar solvents, especially alcohols with a boiling point above 100°C (e.g., diethylene glycol, n-butanol), are used. google.com In base-mediated deacylation, the reaction can also be performed in water or a biphasic system with solvents like chlorobenzene to facilitate product extraction. google.comepo.org

Catalyst Selection: The addition of certain catalysts can enhance reaction rates and yields. In the cyclization step, phase-transfer catalysts like benzyltriethylammonium chloride or additives such as potassium iodide can increase yields by 15–20%. For the base-mediated deacylation, phase transfer catalysts like tetrabutylammonium bromide are also beneficial. googleapis.com In processes involving hydrogenation or cross-coupling reactions to create derivatives, palladium catalysts are frequently employed. For large-scale operations, the use of immobilized catalysts, such as palladium on carbon, is advantageous as it simplifies catalyst recovery and reduces metal leaching.

| Reaction Step | Solvent(s) | Catalyst/Additive | Effect | Reference |

| Cyclization (Acylated Intermediate) | DMSO, Sulfolane, NMP, DMA | Potassium Iodide, Phase Transfer Catalysts | Improved yield and purity | google.com |

| Acid-Mediated Deacylation | High-boiling alcohols (e.g., diethylene glycol) | None (reagent is the acid) | Facilitates reaction at elevated temperatures | google.com |

| Base-Mediated Deacylation | Water, Polar Solvents, Chlorobenzene | Phase Transfer Catalysts (e.g., TBABr) | Enhanced reaction efficiency | googleapis.comepo.org |

| Functionalization (e.g., Cross-Coupling) | Not Specified | Palladium catalysts (e.g., Pd(0) with ligands) | Directs regioselectivity |

This table details the selection of solvents and catalysts for different stages of this compound synthesis and their impact on the reaction.

Stereoselective Synthesis of this compound Stereoisomers

The development of synthetic methodologies that allow for the precise control of stereochemistry is a cornerstone of modern organic and medicinal chemistry. In the context of the this compound scaffold, the creation of specific stereoisomers is crucial for elucidating structure-activity relationships and for the development of chiral drugs. Research into the stereoselective synthesis of this heterocyclic system has explored methods to introduce chirality and control the spatial arrangement of substituents on the seven-membered ring.

One notable advancement in this area is the copper-promoted oxidative coupling of SnAP (stannyl amine protocol) hydrazine reagents with aldehydes, which yields substituted chiral 1,4,5-oxadiazepanes. researchgate.net This method represents a significant step towards accessing these complex structures with a degree of stereocontrol. The reaction is notable for its use of molecular oxygen in an oxidative cyclization process. The transformation is tolerant of a variety of functional groups on the aldehyde component, including electron-rich and electron-poor aromatic systems, as well as aliphatic and heteroaromatic aldehydes. researchgate.net This versatility makes it a valuable tool for creating a diverse library of chiral this compound derivatives. An interesting characteristic of the resulting chiral heterocycles is their unexpectedly large optical rotations. researchgate.net

Another general approach to the synthesis of the this compound ring involves the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers. google.com While not inherently designed as a stereoselective method, the introduction of stereocenters is possible if the 2,2'-disubstituted diethyl ether starting material is chiral. The stereochemical outcome of the cyclization would depend on whether the reaction mechanism proceeds with retention or inversion of configuration at the chiral centers of the diethyl ether derivative. This potential for substrate-controlled diastereoselectivity remains an area for further investigation.

The practical application of controlling stereochemistry in a this compound-containing molecule is exemplified by the synthesis of the herbicide pinoxaden (B166648). Pinoxaden features a complex, fused ring system where a pyrazole (B372694) is fused to the this compound ring. researchgate.net The synthesis of such complex structures often requires careful control of stereochemistry to achieve the desired biological activity. researchgate.net

Below is a data table summarizing a key stereoselective synthetic methodology for this compound derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features |

| SnAP Hydrazine Reagent | Aldehyde (aromatic, heteroaromatic, or aliphatic) | Copper catalyst, Molecular Oxygen | Substituted chiral this compound | Air- and moisture-tolerant; broad substrate scope; produces chiral products with large optical rotations. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 1,4,5 Oxadiazepane

Transformations of the 1,4,5-Oxadiazepane Ring System

Oxidation Reactions and Formation of Derived Oxides

The this compound ring can undergo oxidation reactions, although specific examples focusing solely on the parent compound are not extensively detailed in the provided search results. However, general principles of heterocyclic chemistry suggest that the nitrogen atoms are susceptible to oxidation. For instance, derivatives of this compound can be oxidized using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, which would likely lead to the formation of N-oxides. The presence of the ether linkage within the oxadiazepine moiety can also be a site for cleavage under oxidative conditions. nih.gov

Reduction Reactions Leading to Saturated Derivatives

Reduction reactions of this compound derivatives can be accomplished using various reducing agents. Reagents such as lithium aluminum hydride or sodium borohydride (B1222165) are typically employed to reduce functional groups that may be present on the ring, or in some cases, to cleave the ring itself depending on the specific substrate and reaction conditions. These reactions lead to the formation of saturated derivatives, which can be useful intermediates in the synthesis of more complex molecules. chembk.com

Functional Group Interconversions on the this compound Core

Substitution Reactions and Regioselectivity

The this compound core can undergo substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by both steric and electronic factors. For instance, in di-substituted derivatives, the existing groups can direct incoming substituents to specific positions. Computational studies, such as DFT calculations, can be employed to model the electron density distribution and predict reactive sites for nucleophilic or electrophilic attack. The presence of bulky protecting groups, such as acetyl or tert-butyl carbamate (B1207046) (Boc) groups on the nitrogen atoms, can sterically hinder certain positions, thereby influencing the regioselectivity of substitution reactions.

Alkylation and Acylation of Nitrogen Centers

The nitrogen atoms within the this compound ring are nucleophilic and can readily undergo alkylation and acylation reactions. ontosight.ai These reactions are fundamental for building more complex structures and for the introduction of protecting groups. For example, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used to introduce Boc protecting groups onto the nitrogen atoms. Similarly, acylation can be achieved using acyl chlorides or anhydrides. google.com The synthesis of the herbicide pinoxaden (B166648) involves the acylation of a this compound derivative with pivaloyl chloride. researchgate.net The choice of base and solvent is crucial for achieving high yields in these reactions. google.com

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Alkylation | Alkyl halides | N-alkylated this compound | ontosight.ai |

| Acylation | Acyl chlorides, Anhydrides | N-acylated this compound | google.comresearchgate.net |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N,N'-di-Boc-1,4,5-oxadiazepane |

Electronic Effects on Reactivity: Influence of Ring Heteroatoms

The reactivity of the this compound ring is significantly influenced by the electronic effects of its heteroatoms. The oxygen atom, being highly electronegative, creates a dipole moment and influences the electron density distribution around the ring. This can affect the nucleophilicity of the adjacent nitrogen atoms. The nitrogen atoms themselves, with their lone pairs of electrons, contribute to the basic and nucleophilic character of the molecule. ontosight.ai

Role of this compound as a Catalyst and Intermediate in Organic Synthesis

This compound and its derivatives are significant heterocyclic compounds that serve as crucial building blocks and reactive participants in a variety of organic reactions. The unique seven-membered ring structure, containing one oxygen and two nitrogen atoms, imparts distinct chemical properties that make it a valuable intermediate and, in some contexts, a component of catalytic systems. vulcanchem.com Its utility is most pronounced in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. The compound often acts as an intermediate, where its pre-formed ring is incorporated into a larger target molecule. google.comgoogleapis.com For instance, derivatives such as 4,5-diacyl- vulcanchem.com-oxadiazepines are stable intermediates that can be deprotected to yield the reactive oxadiazepane core for subsequent synthetic steps. google.com

Facilitation of Nitrogen Heterocycle Synthesis

The this compound framework is a foundational element in the synthesis of more complex nitrogen-containing heterocycles. It functions as a versatile scaffold, providing a seven-membered ring that can be further functionalized or fused with other ring systems. A prominent application is its role as a key intermediate in the production of the post-emergence herbicide Pinoxaden. researchgate.netresearchgate.net

In the synthesis of Pinoxaden, a this compound derivative is used as a core building block. The synthesis involves reacting a substituted arylmalonic acid with this compound dihydrobromide, leading to the formation of a complex fused heterocyclic system. researchgate.net The oxadiazepane ring's conformational flexibility and the reactivity of its nitrogen atoms are crucial for these transformations. The synthesis of the required this compound intermediate itself is a multi-step process, often starting from materials like N,N'-diacylhydrazines and 2,2'-disubstituted diethyl ethers, highlighting its importance as a prepared synthetic intermediate. google.comgoogleapis.com

Table 1: Synthesis of this compound Intermediates

| Starting Materials | Intermediate Product | Application | Reference(s) |

|---|---|---|---|

| N,N′-diacylhydrazine, 2,2′-dichlorodiethyl ether | 4,5-diacyl- vulcanchem.com-oxadiazepine | Precursor for herbicides | google.com |

| Diethylene glycol | This compound dihydrobromide | Intermediate for Pinoxaden synthesis | researchgate.net |

Contribution to Carbon-Nitrogen Bond Formation

The primary contribution of this compound to reaction mechanisms is its ability to facilitate the formation of new carbon-nitrogen (C-N) bonds. The two nitrogen atoms within the heterocyclic ring possess lone pairs of electrons, rendering them nucleophilic. This allows them to attack electrophilic carbon centers, establishing a new C-N bond. This reactivity is fundamental to its role as a building block in organic synthesis.

The mechanism of action involves the oxadiazepane ring providing a reactive site for C-N bond formation, which is a critical step in constructing a wide array of nitrogen-containing organic molecules. For example, in the synthesis of Pinoxaden, the nitrogen atoms of the this compound intermediate engage in an aminolysis reaction to create the final complex heterocyclic product. researchgate.net The compound can undergo reactions such as alkylation and acylation at its nitrogen centers, further demonstrating its role in C-N bond formation. ontosight.ai

Applications in Palladium-Catalyzed Coupling Reactions

Derivatives of this compound are utilized in modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Boc-protected this compound, for example, serves as a key intermediate that can be functionalized using these advanced techniques.

In one documented strategy, palladium catalysts are used to achieve regioselective functionalization of the oxadiazepane ring. For instance, in Suzuki-Miyaura coupling reactions, a palladium(0) catalyst can be pre-coordinated to a Boc-protected nitrogen atom. This directed metalation strategy guides the cross-coupling to a specific position on the molecule, allowing for precise control over the final product's structure. The use of specialized ligands, such as BINAP, can further enhance this selectivity. The Suzuki reaction, in particular, has been employed as a key step in synthesizing the arylmalonate intermediate required for the production of Pinoxaden, which is then reacted with the oxadiazepane core. researchgate.net

Table 2: Palladium-Catalyzed Reactions Involving Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Relevance | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Ligands (e.g., BINAP) | Boc-protected oxadiazepane derivatives | Functionalized oxadiazepanes | Directed functionalization of the heterocycle | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-bromo-6H-1,2-oxazines, Arylboronic acids | 4-aryl-6H-1,2-oxazines | C-C bond formation on related heterocycles | beilstein-journals.org |

Spectroscopic and Structural Elucidation of 1,4,5 Oxadiazepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,4,5-oxadiazepane derivatives, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the proton environments within the this compound ring and its substituents. The chemical shifts of protons are significantly influenced by their proximity to the electronegative oxygen and nitrogen atoms within the heterocyclic ring.

Protons on carbons adjacent to the ether oxygen in cyclic ethers typically resonate in the range of 3.4–4.5 ppm. libretexts.orgpressbooks.publibretexts.org For the this compound scaffold, the protons on the carbons neighboring the oxygen and nitrogen atoms are expected to appear in a similar downfield region due to deshielding effects. For instance, in N,N'-diacyl-substituted derivatives such as 4,5-diacetyl-1,4,5-oxadiazepane, the acetyl methyl protons (CH₃) are expected to produce signals around 2.1–2.3 ppm. The protons of the hexahydro scaffold itself would exhibit signals corresponding to axial and equatorial positions, further confirming the ring structure.

In a patent describing the synthesis of Current time information in Bangalore, IN.amadischem.comresearchgate.netoxadiazepine dihydrobromide, a ¹H-NMR spectrum in CDCl₃ showed complex multiplets for the ring protons. google.com Specifically, signals were observed at 8.68 ppm (d, 1H), 7.66-7.80 ppm (m, 4H), 7.23 ppm (m, 1H), 7.20 ppm (broad signal, 2H), 5.67 ppm (broad signal, 2H), and 4.80 ppm (s, 1H), indicating the complexity of the substituted derivative being analyzed. google.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Substituted this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Acetyl CH₃ (on Nitrogen) | ~2.1–2.3 |

| Ring CH₂ (adjacent to O/N) | ~3.4–4.5 libretexts.orgpressbooks.publibretexts.org |

| Aromatic/Complex Protons | 4.80 - 8.68 google.com |

Carbons adjacent to an ether oxygen typically appear in the 50–80 ppm region of the ¹³C NMR spectrum. pressbooks.publibretexts.org For this compound derivatives, the carbons bonded to the ring oxygen and nitrogens would be expected in this downfield range. In the case of 4,5-diacetyl-1,4,5-oxadiazepane, the carbonyl carbons of the acetyl groups would be observed significantly further downfield, typically in the range of 170–175 ppm, which is characteristic for amide or ester carbonyls. The methyl carbons of the acetyl groups would appear much further upfield. This technique is crucial for confirming the placement of substituents like the Boc groups in Di-tert-butyl this compound-4,5-dicarboxylate.

Table 2: Typical ¹³C NMR Chemical Shifts for Substituted this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (in acetyl group) | ~170–175 |

| Ring Carbon (adjacent to O/N) | ~50–80 pressbooks.publibretexts.org |

| Methyl Carbon (in acetyl group) | Upfield region |

While specific examples for this compound are not extensively detailed in the provided search results, advanced NMR techniques are generally employed for complex stereochemical analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to elucidate the conformation and relative stereochemistry of substituents on the flexible seven-membered ring. Two-dimensional correlation spectroscopies like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon connectivities, respectively, which is essential for unambiguous assignment of all signals in complex derivatives.

¹³C NMR Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of newly synthesized this compound compounds. HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident determination of the elemental composition of the parent ion. chromatographyonline.com For example, HRMS would be used to confirm the molecular formula of a compound like 4,5-diacetylhexahydro-1,4,5-oxadiazepine as C₈H₁₄N₂O₃. This technique is also invaluable for analyzing the fragmentation patterns of the molecule, which can reveal structural information. For instance, the loss of an acetyl group could be a characteristic fragmentation pathway for acetylated this compound derivatives. The molecular weight of Di-tert-butyl this compound-4,5-dicarboxylate (C₁₄H₂₆N₂O₅) has been verified using mass spectrometry as 302.37 g/mol .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

For this compound derivatives, a key absorption band is the C-O stretching vibration of the ether linkage within the seven-membered ring. This typically appears as a strong band in the 1000–1300 cm⁻¹ region of the IR spectrum. libretexts.org Specifically for ethers, this C-O stretch is often found between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.org

The presence of other functional groups introduced through substitution will also give rise to characteristic IR absorption bands. For example, in N,N'-diacyl derivatives, the carbonyl (C=O) stretching vibration of the amide groups would be expected to produce a strong absorption band in the region of 1660–1685 cm⁻¹. The presence of N-H bonds in the parent heterocycle or certain derivatives would be indicated by stretching vibrations in the 3300-3500 cm⁻¹ region. msu.edu The absence of strong O-H or C=O stretching bands can help confirm that the compound is an ether and not an alcohol or carbonyl compound. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-O Stretch (ether) | 1000–1300 libretexts.org | Strong |

| C=O Stretch (amide in diacyl derivatives) | ~1660–1685 | Strong |

| N-H Stretch | 3300–3500 msu.edu | Medium-Weak |

| C-H Stretch (sp³ C-H) | 2850–3000 libretexts.org | Medium-Strong |

X-ray Crystallography for Three-Dimensional Structure Determination

A prominent example of a structurally characterized this compound derivative is the herbicide pinoxaden (B166648). The crystal structure of pinoxaden acid (the biologically active form) in complex with the carboxyltransferase (CT) domain of yeast acetyl-CoA carboxylase has been determined at a resolution of 2.8 Å. pnas.orgrcsb.org This analysis provides critical insights into the conformation of the fused this compound ring system and the orientation of its substituents. pnas.org The crystallographic data and refinement statistics for this structure are summarized in Table 1.

| Parameter | Value |

|---|---|

| PDB ID | 3PGQ |

| Resolution (Å) | 2.80 |

| Space group | P212121 |

| Unit Cell Dimensions | |

| a, b, c (Å) | 122.9, 148.8, 155.0 |

| α, β, γ (°) | 90, 90, 90 |

| Refinement Statistics | |

| R-work | 0.197 |

| R-free | 0.239 |

| Number of non-hydrogen atoms | 16,368 |

| Average B-factor (Å2) | 56.3 |

The seven-membered this compound ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted in a crystal structure is influenced by the fusion to other rings, the nature of substituents, and intermolecular interactions within the crystal lattice.

In the crystal structure of pinoxaden, the this compound ring is part of a fused pyrazolo[1,2-d] rcsb.orgmassbio.orgsemanticscholar.orgoxadiazepine system. nih.gov Analysis of the crystal structure (PDB: 3PGQ) reveals that the seven-membered ring adopts a distorted conformation that is neither a perfect chair nor a boat. This distortion is necessary to accommodate the fusion with the planar pyrazole (B372694) ring and to position the bulky substituents in a sterically favorable manner. The conformation of the ring is crucial for its biological activity, as it dictates the precise orientation of the pharmacophoric groups within the enzyme's active site. pnas.org The flexibility of the oxadiazepane core is a key feature leveraged in the design of bioactive molecules.

The crystal structure shows that the large 2,6-diethyl-4-methylphenyl ring is oriented nearly perpendicular to the plane of the pyrazole ring. This orientation is critical for fitting into a specific hydrophobic pocket within the enzyme's active site. The dihedral angles involving the bonds connecting the substituents to the heterocyclic core define this three-dimensional arrangement. For instance, the dihedral angle between the plane of the phenyl ring and the pyrazole ring is a key determinant of the inhibitor's binding affinity. pnas.org The conformation observed in the crystal structure is the bioactive conformation, where the molecule's shape is complementary to its biological target. massbio.org

Computational Chemistry Approaches to 1,4,5 Oxadiazepane

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of 1,4,5-oxadiazepane and its derivatives. mdpi.com This approach is valuable for obtaining optimized molecular geometries and for analyzing frontier molecular orbitals (HOMO and LUMO). mdpi.com DFT calculations can be performed with various functionals and basis sets, such as the B3LYP hybrid functional, to achieve high accuracy in predicting molecular properties. mdpi.com For instance, a site-selective C–H oxidation strategy for preparing metabolites of certain compounds has been validated using DFT calculations. molaid.com

DFT calculations are instrumental in modeling the electron density distribution within the this compound ring system. This modeling helps in understanding the electronic effects of substituents on the ring. The oxygen atom within the ring, for example, influences the electron density of the adjacent carbon atoms.

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. ajchem-a.comresearchgate.net It helps in identifying the electron-rich and electron-poor regions of the molecule. dntb.gov.ua In MEP maps, regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. ajchem-a.com For derivatives of this compound, MEP analysis can confirm the bonding characteristics and identify reactive sites. dntb.gov.ua

| Computational Parameter | Description | Relevance to this compound |

| Electron Density | The probability of finding an electron at a particular point in space around the molecule. | Reveals the distribution of electrons within the this compound ring and how it is affected by substituents. |

| Electrostatic Potential (ESP) | The work done in moving a unit positive charge from infinity to a point in the electric field of the molecule. | Helps to predict regions of the molecule that are likely to interact with electrophiles or nucleophiles. |

| MEP Map Colors | Red indicates negative potential (electron-rich), Blue indicates positive potential (electron-poor), and Green indicates neutral potential. | Visually identifies the reactive sites on the this compound molecule. |

By analyzing the electron density distribution and MEP maps, DFT calculations can predict the most probable sites for chemical reactions on the this compound ring. For example, the electronic effects of the oxygen atom can make the adjacent carbons more favorable for electrophilic substitution. Conversely, the nitrogen atoms in the ring are potential sites for nucleophilic attack, although this can be influenced by steric hindrance from substituents.

Computational studies can also predict the selectivity of reactions. nih.gov For instance, in functionalizing the this compound ring, DFT can model how steric and electronic effects guide the regioselectivity of substitutions. The presence of bulky groups, like acetyl groups, at certain positions may hinder reactions at nearby atoms, necessitating specific catalytic conditions to achieve the desired outcome.

Electron Density Distribution and Electrostatic Potential Mapping

Conformational Analysis and Energy Minimization Studies

The seven-membered ring of this compound allows for significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are employed to identify the various possible conformers of this compound and its derivatives and to determine their relative stabilities. mdpi.com

Energy minimization is a crucial step in computational chemistry where the geometry of a molecule is optimized to find its lowest energy, and therefore most stable, conformation. researchgate.net For this compound, this process would involve systematically exploring the potential energy surface to identify stable chair, boat, and twist-boat conformations, which are common for seven-membered rings. The relative energies of these conformers determine their population at a given temperature.

| Conformation | Description | Predicted Relative Stability for 7-Membered Rings |

| Chair | A puckered conformation resembling a chair. | Often one of the more stable conformations. |

| Boat | A flexible conformation resembling a boat. | Typically higher in energy than the chair form. |

| Twist-Boat | A twisted version of the boat conformation. | Often an energy minimum, more stable than the boat. |

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. plos.org For this compound, MD simulations can provide insights into its conformational fluxionality, which is the continuous interconversion between different conformations. These simulations model the atomic motions of the molecule, allowing for the observation of how the ring puckers and flexes in different environments, such as in solution.

MD simulations can also be used to predict the stability of this compound derivatives under various conditions. For example, simulations in aqueous buffers can help identify which sites on the molecule are prone to hydrolysis. This information is particularly valuable in the context of drug design, where understanding the stability of a molecule in a biological environment is crucial.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. japsonline.com

While specific QSAR studies focused solely on this compound are not widely reported, the methodology is applicable to this class of compounds. A QSAR study on this compound derivatives would involve several key steps:

Data Set Preparation : A series of this compound derivatives with experimentally measured biological activity (e.g., antimicrobial or anticancer) would be compiled. japsonline.com

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the series. These can include electronic, steric, and hydrophobic parameters.

Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability. csit.am

A validated QSAR model for this compound derivatives could then be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective therapeutic agents. researchgate.net

Research Applications and Biological Activities of 1,4,5 Oxadiazepane Derivatives

Pharmaceutical and Medicinal Chemistry Applications

The 1,4,5-oxadiazepane core structure is a significant seven-membered heterocycle that has garnered attention in pharmaceutical chemistry for its diverse biological activities. ontosight.ai Derivatives of this compound have been synthesized and investigated for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory effects. ontosight.ai

Antimicrobial Activity Studies

Derivatives of this compound have been evaluated for their efficacy against various microbial pathogens, demonstrating potential as antibacterial agents.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Studies on this compound derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The effectiveness of these compounds is often linked to the specific chemical groups attached to the core ring structure. For example, certain synthesized derivatives of 1,4,5-Oxadiazepine have demonstrated significant zones of inhibition against these bacteria in in-vitro tests. One study highlighted that specific derivatives exhibited considerable potency against Bacillus subtilis.

Table 1: Illustrative Antimicrobial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound Derivative | Test Organism | Method | Result |

|---|---|---|---|

| 1,4,5-Oxadiazepine derivative | Staphylococcus aureus | In vitro antimicrobial activity study | Significant inhibition zones observed |

Note: This table provides illustrative data from research findings. Actual results can vary based on the specific derivative and experimental conditions.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhi)

The antimicrobial spectrum of this compound derivatives also extends to Gram-negative bacteria. Research has indicated that these compounds can be effective against challenging pathogens like Escherichia coli and Salmonella typhi. mdpi.com For instance, a study revealed that a particular derivative of this compound showed an IC50 value of 0.63 µM against Salmonella typhi, indicating potent activity.

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound Derivative | Test Organism | Method | Result |

|---|---|---|---|

| 1,4,5-Oxadiazepine derivative | Escherichia coli | In vitro antimicrobial activity study | Significant inhibition zones observed |

Note: This table provides illustrative data from research findings. Actual results can vary based on the specific derivative and experimental conditions.

Anticancer Activity Investigations

The potential of this compound derivatives as anticancer agents is an active area of research, with studies focusing on their ability to inhibit the growth of cancer cells. ontosight.ai

Inhibition of Cancer Cell Proliferation in Vitro

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. ontosight.ai Research has shown that these compounds can induce a dose-dependent reduction in the viability of cancer cells. Some derivatives have exhibited selective cytotoxicity, meaning they are more harmful to cancer cells than to normal cells.

Table 3: Illustrative In Vitro Anticancer Activity of this compound Derivatives

| Compound Derivative | Activity | Observation |

|---|---|---|

| 1,4,5-Oxadiazepine derivative | Anticancer properties | Dose-dependent reduction in cancer cell viability |

| 1,4,5-Oxadiazepine derivative | Selective cytotoxicity | Showed selective cytotoxicity against cancer cell lines while sparing normal cells |

Note: This table summarizes qualitative findings from anticancer research on this compound derivatives.

Enzyme Inhibition Studies (e.g., Urease Activity)

Derivatives of this compound have also been investigated for their ability to inhibit enzymes, with a particular focus on urease. Research has shown that synthesized oxadiazepane derivatives can effectively inhibit urease activity at low concentrations, with IC50 values reported to be in the range of 1.13 µM to 6.28 µM. This suggests their potential as therapeutic agents for conditions where urease activity is a contributing factor.

Table 4: Urease Inhibition by this compound Derivatives

| Compound Class | Enzyme | Activity | IC50 Range |

|---|

Note: This table presents data on the enzyme inhibition potential of this compound derivatives.

Antiviral Properties, Including HIV-1 Replication Inhibition

The exploration of this compound derivatives has extended to the field of virology. According to a study highlighted in the Journal of Medicinal Chemistry, certain derivatives of this compound have demonstrated potential as inhibitors of HIV-1 replication. ontosight.ai While these findings suggest a promising avenue for the development of new anti-retroviral agents, detailed research findings, including specific compound structures and their corresponding efficacy data, are not widely disseminated in publicly available literature. Further investigation is required to fully characterize the antiviral potential of this class of compounds. ontosight.ai A US patent also lists this compound as a potential component in modified block copolymers that may possess antiviral properties. google.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

While many heterocyclic compounds are investigated for their ability to counteract oxidative stress, there is limited specific research available in the scientific literature regarding the antioxidant or reactive oxygen species (ROS) scavenging properties of this compound derivatives. The potential for this scaffold in this therapeutic area remains largely unexplored.

This compound as a Privileged Scaffold for Drug Discovery

In medicinal and agrochemical chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for the development of new active compounds. The this compound ring system has been identified as such a scaffold, primarily due to its successful incorporation into potent bioactive molecules. ontosight.ai The most prominent example is its presence in the commercial herbicide pinoxaden (B166648), which demonstrates the scaffold's utility in creating highly effective and selective agents. epa.govresearchgate.net The structural and chemical properties of the ring allow for diverse substitutions, enabling the synthesis of large libraries of compounds for screening and optimization. ontosight.ai

Agrochemical Applications

The most significant application of the this compound scaffold to date is in the field of agrochemicals, specifically in the development of herbicides.

Development of Herbicidal Compounds (e.g., Pinoxaden)

The this compound ring is a core structural component of the novel herbicide pinoxaden. epa.gov Pinoxaden is a post-emergence herbicide used to control a broad spectrum of annual grass weeds in cereal crops like wheat and barley. researchgate.netnih.gov It belongs to the phenylpyrazoline (or DEN) class of herbicides, which are distinct from other major classes like aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs). researchgate.net The mode of action for pinoxaden is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical enzyme in fatty acid synthesis in plants. nih.gov

Table 1: Chemical Identity of Pinoxaden

| Property | Detail | Source(s) |

|---|---|---|

| IUPAC Name | 8-(2,6-diethyl-p-tolyl)-1,2,4,5-tetrahydro-7-oxo-7H-pyrazolo[1,2-d] ontosight.airesearchgate.netoxadiazepin-9-yl 2,2-dimethylpropionate | nih.gov |

| CAS Number | 243973-20-8 | nih.gov |

| Molecular Formula | C₂₃H₃₂N₂O₄ | nih.gov |

| Chemical Class | Phenylpyrazoline (DEN) | researchgate.net |

| Application | Post-emergence graminicide | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy

The high herbicidal efficacy of pinoxaden is the result of extensive optimization based on structure-activity relationship (SAR) studies. epa.govresearchgate.net These studies analyze how changes in the molecule's structure affect its biological activity. For the class of compounds to which pinoxaden belongs, the generic structure can be divided into three key areas for SAR analysis: the aryl moiety, the dione (B5365651) area (and its prodrug forms), and the hydrazine (B178648) moiety. epa.govresearchgate.net

Research has identified several structural features that are critical for potent herbicidal activity. nih.gov The substitution pattern on the aromatic ring is a decisive factor; a 2,6-diethyl-4-methyl substitution pattern was found to be preferred for high potency. nih.gov Crystal structure analysis confirms that the binding mode of pinoxaden is highly sensitive to these substitutions. For instance, replacing the 2,6-diethyl groups with smaller dimethyl groups results in a significant loss of herbicidal activity. pnas.org The incorporation of the ontosight.airesearchgate.netoxadiazepane ring itself was a key step in the discovery process, contributing to crop selectivity. epa.govnih.gov

Table 2: Summary of Key SAR Findings for Pinoxaden-type Herbicides

| Structural Moiety | Key Finding | Impact on Efficacy | Source(s) |

|---|---|---|---|

| Aryl Group | The 2,6-diethyl-4-methyl substitution pattern is optimal. | Maximizes herbicidal potency. | nih.gov |

| Aryl Group | Replacing 2,6-diethyl with 2,6-dimethyl groups. | Leads to a large loss in activity. | pnas.org |

| Hydrazine Moiety | Incorporation of the ontosight.airesearchgate.netoxadiazepane ring. | Contributes to reducing crop injury and enhancing selectivity. | epa.govnih.gov |

| Dione Area | Amenable to pro-herbicide formation (pivaloyl ester). | Facilitates uptake and translocation within the plant. | nih.govpnas.org |

Material Science and Polymer Chemistry Research

The application of this compound in the fields of material science and polymer chemistry is not a prominent area of research based on available literature. While some palladium-catalyzed reactions used to create polymer functional materials are also applicable to pesticides, a direct and significant body of work on polymers derived from or incorporating the this compound scaffold is not apparent. researchgate.net One patent mentions this compound within a very long list of possible heterocyclic rings that could be incorporated into modified sulfonated block copolymers, but this represents a theoretical possibility rather than an established application. google.com

Investigation for Novel Material Development

The seven-membered heterocyclic structure of this compound serves as a versatile scaffold in the development of novel materials. Its derivatives are primarily utilized as key intermediates in the synthesis of more complex molecules with specific industrial applications, ranging from agrochemicals to specialized polymers.

One of the significant applications of this compound derivatives is in the creation of advanced agrochemicals. They are crucial intermediates in the manufacturing of herbicides, particularly those of the tetrahydropyrazolodione type. google.comgoogle.com For instance, the novel graminicide Pinoxaden, used for controlling grass weeds in cereal crops like wheat and barley, incorporates a google.comresearchgate.netoxadiazepane ring in its structure. researchgate.net The synthesis process involves the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers to form 4,5-diacyl- google.comresearchgate.net-oxadiazepines, which are then converted to the final herbicidal products. google.comgoogle.com This application highlights the role of the oxadiazepane moiety in defining the chemical architecture and biological efficacy of the resulting material.

Beyond agrochemicals, these derivatives are explored in polymer science and material coatings. The compound this compound dihydrochloride (B599025) is noted for its use in producing durable coatings that possess specific chemical resistances. The inherent properties of the oxadiazepane ring contribute to the stability and performance of these materials. The synthesis of these materials often leverages the oxadiazepane derivative as a building block, which is then integrated into a larger polymer structure.

The table below summarizes the research findings on the application of this compound derivatives in the development of new materials.

| Application Area | Specific Material/Product | Role of this compound Derivative | Research Finding |

| Agrochemicals | Herbicides (tetrahydropyrazolodione type) | Intermediate in synthesis | Derivatives are essential for creating the chemical structure of herbicides like Pinoxaden. google.comgoogle.comresearchgate.net |

| Material Science | Durable Coatings | Component in formulation | Used to create coatings with specific chemical resistances. |

Applications in Coordination Polymer Synthesis

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. Derivatives of this compound have found a niche application in the synthesis of these complex structures. The presence of nitrogen and oxygen atoms within the this compound ring makes it a suitable ligand for coordinating with metal centers, thus facilitating the formation of polymer chains.

The compound this compound dihydrochloride is explicitly mentioned as a component in the production of coordination polymers. In this context, the oxadiazepane derivative acts as an organic linker, bridging metal ions to construct one, two, or three-dimensional networks. The structural characteristics of the resulting coordination polymer, such as its porosity, stability, and potential applications in areas like catalysis or gas storage, are influenced by the geometry and chemical nature of the oxadiazepane ligand.

The synthesis process typically involves the reaction of a metal salt with the this compound derivative in a suitable solvent system. The specific reaction conditions, including temperature and the choice of solvent, can influence the final structure and dimensionality of the coordination polymer. While specific examples of coordination polymers based solely on this compound are not extensively detailed in the provided search results, the principle is analogous to the synthesis of other coordination polymers where heterocyclic ligands are used to link metal nodes. nih.gov

The table below outlines the components and roles in the synthesis of coordination polymers involving this compound derivatives.

| Component | Type | Role in Synthesis |

| Metal Ion | e.g., Transition metals | Acts as the metallic node, connecting with the organic ligand. |

| This compound Derivative | Organic Ligand (Linker) | Bridges the metal ions to form the polymer backbone. |

| Solvent | Polar or non-polar solvents | Provides the medium for the self-assembly reaction. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Activities and Therapeutic Targets

The 1,4,5-oxadiazepane ring is a privileged scaffold that has been incorporated into molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai Future research will likely expand upon these findings to identify novel therapeutic targets and applications.

Derivatives of this compound have shown potential as inhibitors of enzymes like urease and as agents targeting viral replication, such as in HIV-1. ontosight.ai Studies have demonstrated notable antibacterial activity against various strains, indicating their potential as a basis for new antibiotics. For instance, specific derivatives have shown significant potency against Bacillus subtilis and Salmonella typhi. Beyond infectious diseases, the scaffold's structural similarity to other centrally-acting agents suggests potential applications for treating conditions of the central nervous system, such as anxiety and convulsions. ontosight.ai Research has also highlighted the anticancer potential of these compounds, with some derivatives showing a dose-dependent reduction in cancer cell viability and the ability to induce apoptosis. ontosight.ai

The exploration of structure-activity relationships (SAR) is crucial. Comparative data reveals that substitutions on the oxadiazepane ring significantly affect biological activity. For example, adding aromatic groups has been linked to enhanced anticancer properties, while other modifications can boost antimicrobial efficacy.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound A | Bacillus subtilis | 2.14 | |

| Compound B | Salmonella typhi | 0.63 | |

| Di-tert-butyl derivative | General Antimicrobial | 120 |

Future work will involve synthesizing and screening new libraries of this compound derivatives against a broader range of biological targets, including kinases, proteases, and G-protein-coupled receptors, which are implicated in numerous diseases. thermofisher.com

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for heterocyclic compounds often rely on multi-step processes using polar solvents and requiring purification via methods like column chromatography. google.com A significant future direction is the development of sustainable and green synthetic methodologies to produce 1,4,5-oxadiazepanes, reducing environmental impact and improving efficiency.

Current methods for synthesizing the this compound core often involve the cyclization of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers in polar solvents like DMSO or DMA. google.com While effective, these methods can generate significant waste. Green chemistry principles offer alternative approaches. For related heterocyclic systems, methodologies such as solvent-free reactions catalyzed by iodine and the use of microwave irradiation have been shown to reduce reaction times and improve yields while creating a safer process. vulcanchem.commdpi.com Adapting these techniques for this compound synthesis is a promising area of research. For example, a cyclo-condensation strategy could be optimized using microwave assistance to potentially increase yield and decrease reliance on high-boiling-point solvents. researchgate.netmdpi.com

Furthermore, process optimization to improve yields and purity in fewer steps is an ongoing goal. google.com Research into one-pot synthesis, where multiple reaction steps are carried out in the same vessel, could significantly streamline the production of this compound derivatives. acs.org The development of catalytic systems, potentially using copper-promoted oxidative coupling, also presents a pathway to more efficient and chiral-specific syntheses. uzhnu.edu.ua

Advanced Computational Design for Targeted this compound Derivatives

In silico approaches are becoming indispensable tools in modern drug discovery for accelerating the design and optimization of new therapeutic agents. mdpi.com The application of advanced computational methods to the this compound scaffold is a key emerging research direction. These techniques allow for the rational design of derivatives with enhanced potency and selectivity for specific biological targets. mdpi.comjcchems.com

Molecular docking studies can predict how different this compound derivatives will bind to the active site of a target protein, such as an enzyme or receptor. nanobioletters.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nanobioletters.comneliti.com For example, in silico screening of oxadiazole derivatives has been used to identify potential inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. neliti.com Similar approaches can be applied to design 1,4,5-oxadiazepanes targeting specific enzymes or receptors involved in various diseases.

Beyond docking, molecular dynamics (MD) simulations can be used to understand the stability of the compound-target complex over time. Computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are also crucial. jcchems.comneliti.com By evaluating properties like drug-likeness based on Lipinski's rules and predicting potential toxicity early in the design phase, researchers can focus on developing candidates with more favorable pharmacokinetic profiles. nanobioletters.comneliti.com

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. bmglabtech.comassay.works A significant future opportunity lies in the creation of diverse chemical libraries based on the this compound scaffold and their integration into HTS campaigns.

Screening facilities utilize large, diverse compound libraries to maximize the chances of finding novel hits. bmglabtech.comthermofisher.kr These libraries are often designed to include a wide variety of heterocyclic cores to explore a broad chemical space. thermofisher.comthermofisher.kr By systematically synthesizing libraries of this compound derivatives with varied substituents, researchers can provide new chemical matter for HTS platforms. stanford.edu These libraries can be designed to have drug-like properties, conforming to criteria such as Lipinski's Rule of Five, to increase the probability of identifying viable lead compounds. thermofisher.kr

The integration of robotics, automated liquid handling, and sensitive detection methods allows for the efficient screening of these libraries against cellular or biochemical targets in microplate formats. bmglabtech.com The primary role of HTS is not to identify a final drug, but to generate promising starting points or "leads" for further optimization through medicinal chemistry and computational design. bmglabtech.com The unique three-dimensional structure of the this compound ring offers a distinct advantage, providing novel scaffolds that may interact with biological targets in ways that more common ring systems cannot. researchgate.net

Q & A

Q. What are the key considerations for optimizing synthetic routes to 1,4,5-oxadiazepane and its derivatives?

Methodological Answer: Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalysts) and protecting group strategies. For example, the use of tert-butyl dicarbonate (Boc) as a protecting group in the synthesis of Di-tert-butyl this compound-4,5-dicarboxylate ensures regioselectivity and stability during ring formation . Kinetic studies using HPLC or NMR can monitor intermediate formation, while computational tools (e.g., DFT calculations) predict thermodynamic favorability of pathways. Oxidation and substitution reactions should be tailored based on the desired derivative, with reagents like hydrogen peroxide for oxidation or amines for nucleophilic substitution .

Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify ring conformation and substituent positions, with characteristic shifts for nitrogen and oxygen moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers.

- X-ray Crystallography : Resolves absolute configuration and ring puckering in crystalline derivatives .

- IR Spectroscopy : Confirms functional groups (e.g., C-O-C stretches at ~1100 cm) .

Q. What are the primary challenges in characterizing the physicochemical properties of this compound?

Methodological Answer: Experimental determination of properties like pKa (predicted: 8.24 ± 0.20) and logP (lipophilicity) is complicated by the compound’s polarity and tautomeric equilibria. Use potentiometric titration for pKa validation and reverse-phase HPLC with reference standards for logP measurement. Predicted densities (0.951 g/cm³) and boiling points (153.2°C) should be cross-checked with experimental gas pycnometry and distillation data .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound derivatives in substitution reactions be resolved?

Methodological Answer: Contradictions often arise from solvent effects or competing reaction mechanisms. Systematic studies using kinetic isotope effects (KIE) or Hammett plots can elucidate whether reactions proceed via S1 or S2 pathways. For example, polar aprotic solvents (e.g., DMF) may favor S2 in cyclopropyl-substituted derivatives, while steric hindrance in Boc-protected analogs could shift the mechanism . Cross-validation with computational modeling (e.g., transition state analysis) is recommended .

Q. What strategies are effective for designing this compound-based compounds with enhanced biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies guide rational design:

- Core Modifications : Introducing electron-withdrawing groups (e.g., halogens) at specific positions improves metabolic stability .

- Hybrid Scaffolds : Combining oxadiazepane with oxadiazole rings (e.g., 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride) enhances GABA receptor binding in neurological applications .

- Biological Assays : Prioritize in vitro screening (e.g., MIC assays for antimicrobial activity) followed by in vivo pharmacokinetic profiling .

Q. How can researchers assess the environmental fate and toxicity of this compound-containing herbicides?

Methodological Answer: Follow EPA protocols for environmental risk assessment :

- Degradation Studies : Use UPLC-MS/MS to track hydrolysis and photolysis products in soil/water matrices .

- Ecotoxicity Testing : Conduct acute/chronic exposure assays on model organisms (e.g., Daphnia magna) to determine LC values.

- Computational Modeling : Apply QSAR models to predict bioaccumulation and persistence .

Q. What methodologies address discrepancies between predicted and experimental spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., ring inversion). Use variable-temperature NMR to probe conformational flexibility. For computational predictions, refine DFT methods with solvent correction models (e.g., COSMO-RS) and compare against experimental benchmarks .

Data Analysis and Interpretation

Q. How should researchers prioritize conflicting biological activity data across structurally similar oxadiazepane derivatives?

Methodological Answer: Apply meta-analysis frameworks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.